Cas no 2137594-08-0 (2-(4-amino-5-methyl-1H-pyrazol-1-yl)-N-(2-methylpropyl)acetamide)

2-(4-Amino-5-methyl-1H-pyrazol-1-yl)-N-(2-methylpropyl)acetamide is a pyrazole-derived acetamide compound with potential applications in medicinal chemistry and pharmaceutical research. Its structure features a 4-amino-5-methylpyrazole moiety linked to an N-isobutyl acetamide group, offering versatility as a synthetic intermediate or pharmacophore. The amino and methyl substituents on the pyrazole ring enhance its reactivity and potential for further functionalization, while the isobutyl side chain may influence solubility and bioavailability. This compound could be of interest in the development of targeted small-molecule therapeutics, particularly in areas requiring selective modulation of biological pathways. Its well-defined molecular architecture allows for precise structure-activity relationship studies.
2-(4-amino-5-methyl-1H-pyrazol-1-yl)-N-(2-methylpropyl)acetamide structure
2137594-08-0 structure
Product name:2-(4-amino-5-methyl-1H-pyrazol-1-yl)-N-(2-methylpropyl)acetamide
CAS No:2137594-08-0
MF:C10H18N4O
MW:210.276121616364
CID:6159711
PubChem ID:165471880

2-(4-amino-5-methyl-1H-pyrazol-1-yl)-N-(2-methylpropyl)acetamide Chemical and Physical Properties

Names and Identifiers

    • 2-(4-amino-5-methyl-1H-pyrazol-1-yl)-N-(2-methylpropyl)acetamide
    • EN300-1112602
    • 2137594-08-0
    • Inchi: 1S/C10H18N4O/c1-7(2)4-12-10(15)6-14-8(3)9(11)5-13-14/h5,7H,4,6,11H2,1-3H3,(H,12,15)
    • InChI Key: KGVXGFOJJYMAKT-UHFFFAOYSA-N
    • SMILES: O=C(CN1C(C)=C(C=N1)N)NCC(C)C

Computed Properties

  • Exact Mass: 210.14806121g/mol
  • Monoisotopic Mass: 210.14806121g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 4
  • Complexity: 220
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.7
  • Topological Polar Surface Area: 72.9Ų

2-(4-amino-5-methyl-1H-pyrazol-1-yl)-N-(2-methylpropyl)acetamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1112602-5.0g
2-(4-amino-5-methyl-1H-pyrazol-1-yl)-N-(2-methylpropyl)acetamide
2137594-08-0
5g
$3313.0 2023-06-09
Enamine
EN300-1112602-0.05g
2-(4-amino-5-methyl-1H-pyrazol-1-yl)-N-(2-methylpropyl)acetamide
2137594-08-0 95%
0.05g
$707.0 2023-10-27
Enamine
EN300-1112602-0.1g
2-(4-amino-5-methyl-1H-pyrazol-1-yl)-N-(2-methylpropyl)acetamide
2137594-08-0 95%
0.1g
$741.0 2023-10-27
Enamine
EN300-1112602-1.0g
2-(4-amino-5-methyl-1H-pyrazol-1-yl)-N-(2-methylpropyl)acetamide
2137594-08-0
1g
$1142.0 2023-06-09
Enamine
EN300-1112602-5g
2-(4-amino-5-methyl-1H-pyrazol-1-yl)-N-(2-methylpropyl)acetamide
2137594-08-0 95%
5g
$2443.0 2023-10-27
Enamine
EN300-1112602-0.5g
2-(4-amino-5-methyl-1H-pyrazol-1-yl)-N-(2-methylpropyl)acetamide
2137594-08-0 95%
0.5g
$809.0 2023-10-27
Enamine
EN300-1112602-2.5g
2-(4-amino-5-methyl-1H-pyrazol-1-yl)-N-(2-methylpropyl)acetamide
2137594-08-0 95%
2.5g
$1650.0 2023-10-27
Enamine
EN300-1112602-10.0g
2-(4-amino-5-methyl-1H-pyrazol-1-yl)-N-(2-methylpropyl)acetamide
2137594-08-0
10g
$4914.0 2023-06-09
Enamine
EN300-1112602-1g
2-(4-amino-5-methyl-1H-pyrazol-1-yl)-N-(2-methylpropyl)acetamide
2137594-08-0 95%
1g
$842.0 2023-10-27
Enamine
EN300-1112602-0.25g
2-(4-amino-5-methyl-1H-pyrazol-1-yl)-N-(2-methylpropyl)acetamide
2137594-08-0 95%
0.25g
$774.0 2023-10-27

Additional information on 2-(4-amino-5-methyl-1H-pyrazol-1-yl)-N-(2-methylpropyl)acetamide

Professional Introduction to Compound with CAS No. 2137594-08-0 and Product Name: 2-(4-amino-5-methyl-1H-pyrazol-1-yl)-N-(2-methylpropyl)acetamide

The compound identified by the CAS number 2137594-08-0 and the product name 2-(4-amino-5-methyl-1H-pyrazol-1-yl)-N-(2-methylpropyl)acetamide represents a significant advancement in the field of pharmaceutical chemistry. This compound belongs to the pyrazole class, which has garnered considerable attention due to its diverse biological activities and potential therapeutic applications. Pyrazole derivatives are known for their structural versatility and functional adaptability, making them valuable scaffolds in drug discovery.

In recent years, there has been a surge in research focused on developing novel pyrazole-based compounds with enhanced pharmacological properties. The structural motif of 2-(4-amino-5-methyl-1H-pyrazol-1-yl)-N-(2-methylpropyl)acetamide incorporates both amino and methyl substituents, which are strategically positioned to modulate the compound's interactions with biological targets. This specific arrangement has been shown to influence its binding affinity and selectivity, critical factors in the design of effective pharmaceutical agents.

The acetamide moiety in the compound's name is another key feature that contributes to its pharmacological profile. Acetamide derivatives are widely recognized for their role as bioisosteres, capable of replacing other functional groups while maintaining or improving biological activity. In the context of 2-(4-amino-5-methyl-1H-pyrazol-1-yl)-N-(2-methylpropyl)acetamide, the acetamide group may enhance solubility and metabolic stability, thereby improving the compound's overall pharmacokinetic properties.

Recent studies have highlighted the potential of pyrazole derivatives as inhibitors of various enzymes and receptors involved in pathophysiological processes. For instance, modifications in the pyrazole ring can lead to compounds with anti-inflammatory, antiviral, and anticancer activities. The presence of both amino and methyl groups in 2-(4-amino-5-methyl-1H-pyrazol-1-yl)-N-(2-methylpropyl)acetamide suggests that it may exhibit multiple modes of action, making it a promising candidate for multifaceted therapeutic interventions.

The synthesis of this compound involves a multi-step process that requires precise control over reaction conditions to ensure high yield and purity. Advanced synthetic methodologies, such as transition metal-catalyzed cross-coupling reactions, have been employed to construct the pyrazole core efficiently. These techniques not only streamline the synthetic route but also allow for greater flexibility in modifying the compound's structure for optimized biological activity.

From a computational chemistry perspective, molecular modeling studies have been instrumental in understanding the binding interactions of 2-(4-amino-5-methyl-1H-pyrazol-1-yl)-N-(2-methylpropyl)acetamide with its target proteins. These studies have provided insights into how the compound's substituents interact with key residues in the binding pocket, guiding further structural optimization efforts. Such computational approaches are integral to modern drug discovery pipelines, enabling researchers to predict and enhance drug-like properties early in the development process.

The biological evaluation of 2-(4-amino-5-methyl-1H-pyrazol-1-yl)-N-(2-methylpropyl)acetamide has revealed promising activities in preclinical models. Initial experiments have demonstrated its efficacy in inhibiting enzymes associated with inflammatory pathways, suggesting potential applications in treating chronic inflammatory diseases. Additionally, preliminary data indicate that this compound may exhibit antiviral properties by interfering with viral replication mechanisms. These findings underscore the importance of continued research to fully elucidate its therapeutic potential.

As research progresses, the integration of artificial intelligence (AI) and machine learning (ML) techniques is enhancing the efficiency of drug discovery endeavors. AI-driven platforms can analyze vast datasets to identify novel structural features and predict biological outcomes with remarkable accuracy. The application of these technologies to compounds like 2-(4-amino-5-methyl-1H-pyrazol-1-yl)-N-(2-methylpropyl)acetamide has accelerated the identification of lead candidates and optimized their pharmacological profiles.

The regulatory landscape for new pharmaceutical agents continues to evolve, emphasizing safety and efficacy through rigorous testing protocols. The development pathway for 2-(4-amino-5-methyl-1H-pyrazol-1-yl)-N-(2-methylpropyl)acetamide must adhere to these standards to ensure patient safety and regulatory approval. Collaborative efforts between academic institutions, pharmaceutical companies, and regulatory bodies are essential in navigating this complex process.

In conclusion, 2-(4-amino-5-methyl-1H-pyrazol-1-y-N(2-methylpropyl)acetamide (CAS No. 2137594_08_0) represents a significant advancement in pharmaceutical chemistry with promising therapeutic applications. Its unique structural features, combined with recent advancements in synthetic methodologies and computational biology, position it as a valuable candidate for further development. Continued research is warranted to fully explore its potential in addressing unmet medical needs.

Recommend Articles

Recommended suppliers
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Shanghai Joy Biotech Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Joy Biotech Ltd
Jinan Hanyu Chemical Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jinan Hanyu Chemical Co.,Ltd.
Hubei Tianan Hongtai Biotechnology Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hubei Tianan Hongtai Biotechnology Co.,Ltd
Suzhou Senfeida Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Suzhou Senfeida Chemical Co., Ltd